

# "molecular structure of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Cat. No.: B010297

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid**

## Introduction

**2,4-Dichloro-5-fluoro-3-nitrobenzoic acid** is a highly substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing groups—two chlorine atoms, a fluorine atom, and a nitro group—on a benzoic acid scaffold imparts specific reactivity and makes it an invaluable building block, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

## Molecular Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to scientific research. **2,4-Dichloro-5-fluoro-3-nitrobenzoic acid** is systematically named according to IUPAC conventions, which define the precise location of each substituent on the parent benzoic acid structure. This nomenclature, along with other key identifiers, ensures universal recognition and facilitates accurate database searches.

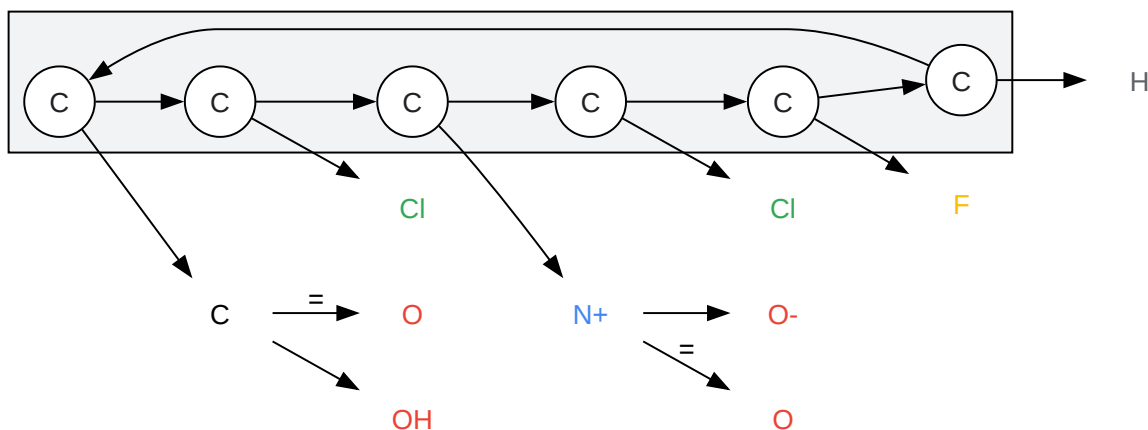
Identifier	Value
IUPAC Name	2,4-dichloro-5-fluoro-3-nitrobenzoic acid[1]
CAS Number	106809-14-7[1][2]
Molecular Formula	C <sub>7</sub> H <sub>2</sub> Cl <sub>2</sub> FNO <sub>4</sub> [1][3]
Molecular Weight	253.99 g/mol (or 254.00 g/mol ) [1][2]
SMILES String	OC(=O)C1=C(Cl)C(=C(Cl)C(F)=C1)--INVALID-LINK--=O[1]
InChI Key	PCSAPCNEJUEIGU-UHFFFAOYSA-N[1]

## Molecular Structure and Stereochemistry

The core of the molecule is a benzene ring, to which a carboxyl group (-COOH) is attached, defining it as a benzoic acid derivative. The substitution pattern is dense and specific, dictating the molecule's electronic properties and reactivity.

- Position 1: Carboxylic acid group (-COOH)
- Position 2: Chlorine atom (-Cl)
- Position 3: Nitro group (-NO<sub>2</sub>)
- Position 4: Chlorine atom (-Cl)
- Position 5: Fluorine atom (-F)
- Position 6: Hydrogen atom (-H)

The benzene ring is planar, and the substituents create a sterically hindered environment. The strong electron-withdrawing nature of the nitro group and the halogens significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.



[Click to download full resolution via product page](#)

Caption: 2D structure of **2,4-Dichloro-5-fluoro-3-nitrobenzoic acid**.

## Physicochemical Properties

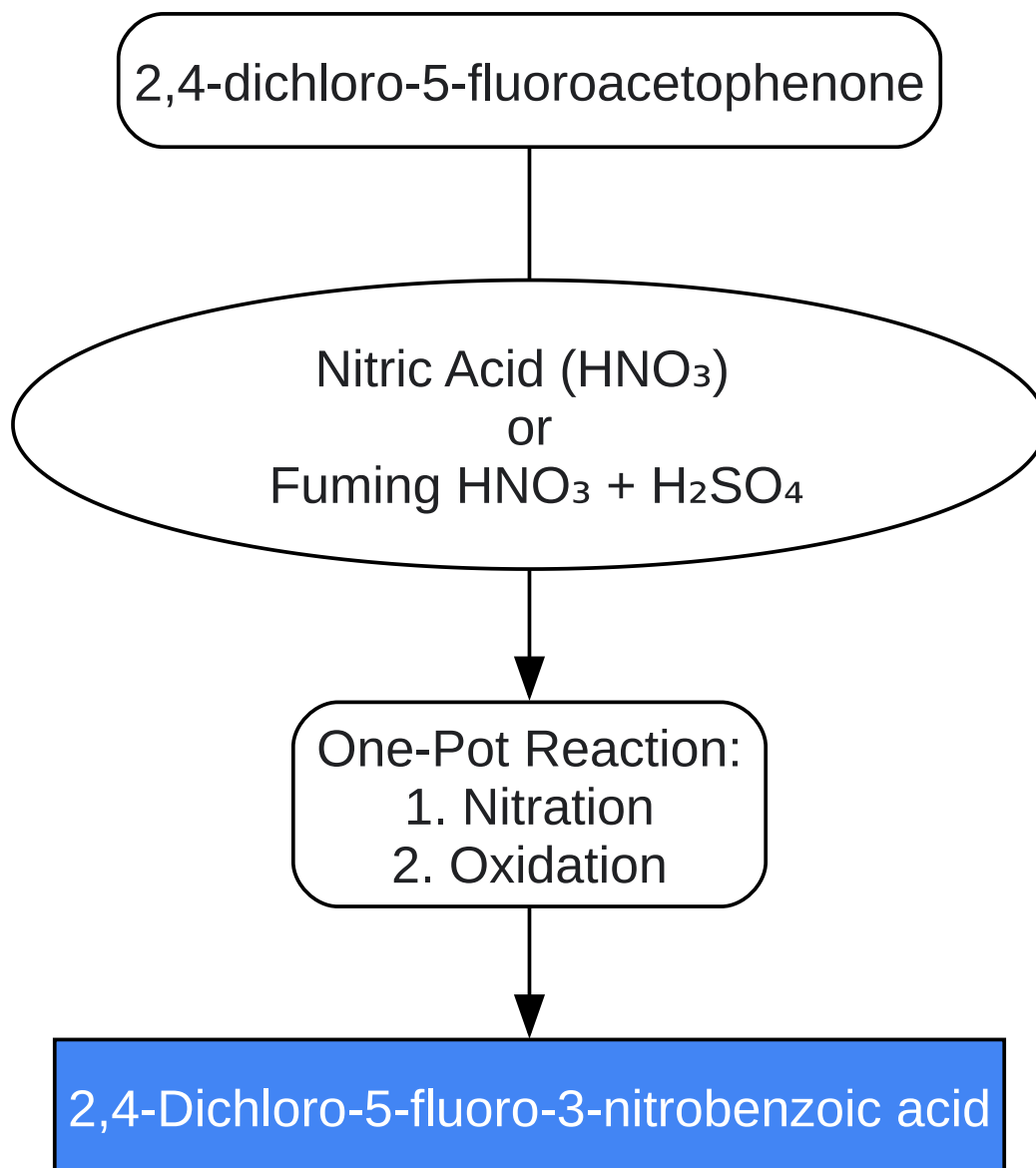
The physical properties of the compound are consistent with a solid crystalline organic acid.

Property	Value	Source
Physical Form	Solid	
Melting Point	193-197 °C	
Storage	Sealed in dry, room temperature	[2]

## Synthesis and Reactivity

### Synthetic Pathways

**2,4-Dichloro-5-fluoro-3-nitrobenzoic acid** is a synthetic compound, not found in nature. Its preparation is a key step for its use as an intermediate. Patent literature describes a "one-pot" synthesis method where 2,4-dichloro-5-fluoroacetophenone serves as the starting material.[4] This process leverages nitric acid to perform both nitration and oxidation of the acetyl group to a carboxylic acid.[4] Another documented method involves the reaction of 2,4-dichloro-5-fluoroacetophenone with fuming nitric acid in the presence of concentrated sulfuric acid.[5]



[Click to download full resolution via product page](#)

Caption: Simplified synthesis workflow.

## Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

- **Carboxylic Acid:** Can undergo standard reactions such as esterification, conversion to an acyl chloride, and amide formation. This is the most common site for derivatization.
- **Aromatic Ring:** The ring is highly electron-deficient due to the presence of four strong electron-withdrawing groups. This deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution, where a potent nucleophile could potentially displace one of the halogen atoms.
- **Nitro Group:** The nitro group can be reduced to an amino group ( $-NH_2$ ), providing a route to a different class of derivatives.

## Applications in Drug Development and Research

This compound is not typically an end-product but rather a crucial building block.<sup>[6][7]</sup> Its primary value lies in its role as a key intermediate for constructing more complex molecules with desired biological activities.

- **Quinolone Antibiotics:** It is extensively used in the synthesis of quinolone and xacin-series antibacterial drugs.<sup>[4]</sup> The core structure is modified and cyclized to form the characteristic quinolone scaffold found in many potent antibiotics. For example, it can be used to synthesize 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- **Pharmaceutical Intermediates:** The compound's strategically placed functional groups provide a versatile platform for creating a wide range of active pharmaceutical ingredients (APIs).<sup>[6][7][8]</sup>
- **Diagnostic Reagents:** Its specific electronic and steric properties make it a suitable precursor for molecules used in diagnostic assays and testing kits.<sup>[6]</sup>
- **Antibacterial Properties:** The molecule itself is reported to have antibacterial properties, attributed to its ability to inhibit bacterial enzymes and interfere with the synthesis of DNA, RNA, and proteins.

## Safety and Handling

As a laboratory chemical, proper handling is essential. The following hazard and precautionary statements are associated with the compound:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

## Conclusion

**2,4-Dichloro-5-fluoro-3-nitrobenzoic acid** is a purpose-designed molecule whose value is realized in its synthetic utility. The dense functionalization of its aromatic core provides a robust and versatile scaffold for the construction of high-value compounds, particularly in the realm of antibacterial drug discovery. A thorough understanding of its structure, reactivity, and synthesis is paramount for chemists and researchers aiming to leverage its potential in developing next-generation pharmaceuticals and diagnostic tools.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7 [matrix-fine-chemicals.com]
2. 106809-14-7|2,4-Dichloro-5-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
3. 2,4-dichloro-5-fluoro-3-nitrobenzoic acid [chemscien.com]
4. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]
- 6. nbinnno.com [nbinnno.com]
- 7. nbinnno.com [nbinnno.com]
- 8. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- To cite this document: BenchChem. ["molecular structure of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010297#molecular-structure-of-2-4-dichloro-5-fluoro-3-nitrobenzoic-acid]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)